molecular formula C20H17N3O3 B2997426 N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 2034436-08-1

N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2997426
CAS No.: 2034436-08-1
M. Wt: 347.374
InChI Key: HXIXGDOJZQWPCP-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a synthetic small molecule designed for research applications. Its structure incorporates a 2,3'-bipyridine group, a privileged scaffold in medicinal chemistry known for its ability to interact with various biological targets, and a benzodioxole moiety, which is present in compounds with a range of documented pharmacological activities. This combination makes it a compound of significant interest for exploratory research in chemical biology and drug discovery. Proposed Research Applications: This reagent is primarily intended for use as a chemical probe in hit-to-lead optimization campaigns. Researchers can utilize it to investigate structure-activity relationships (SAR), particularly around the bipyridine and benzodioxole pharmacophores. It may also serve as a key intermediate in the synthesis of more complex heterocyclic compounds for the development of novel therapeutic agents. Specifications and Handling: This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated laboratory environment. The specific molecular weight, CAS number, chemical purity, solubility profile, and storage conditions should be verified with the certificate of analysis (CoA) provided upon purchase.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-20(9-14-4-6-18-19(8-14)26-13-25-18)23-11-15-3-5-17(22-10-15)16-2-1-7-21-12-16/h1-8,10,12H,9,11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIXGDOJZQWPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C20H18N4O3
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 2034436-31-0

The compound features a bipyridine moiety linked to a benzo[d][1,3]dioxole group, which is known for its ability to interact with various biological targets.

This compound likely exerts its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Cellular Signaling Modulation : It interacts with cellular pathways that regulate apoptosis and cell cycle progression.
  • Metal Ion Coordination : The bipyridine structure allows it to act as a ligand for metal ions, which can influence various biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective induction of apoptosis in a dose-dependent manner .
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential as an effective anticancer agent .

Antibacterial Activity

The compound's antibacterial properties have also been investigated:

  • Testing Against Bacterial Strains : In vitro tests revealed effective inhibition of both Gram-positive and Gram-negative bacteria. Compounds similar in structure have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related compounds and found that modifications in the bipyridine moiety enhanced anticancer activity. The study emphasized the importance of substituent effects on biological outcomes and provided insights into optimizing lead compounds for better efficacy against cancer .

Case Study 2: Antimicrobial Action

Research conducted on similar benzodioxole derivatives indicated strong antibacterial activity against resistant strains of Staphylococcus aureus, with MIC values ranging from 12.5 to 25 μg/mL. This suggests that this compound may also possess similar properties worthy of further exploration .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

  • Absorption : The compound shows favorable absorption characteristics due to its lipophilicity.
  • Distribution : It is expected to distribute widely in tissues due to its molecular structure.
  • Metabolism and Excretion : Further studies are required to elucidate the metabolic pathways and excretion routes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-([2,3'-Bipyridin]-5-ylmethyl)-2-(Benzo[d][1,3]dioxol-5-yl)acetamide, enabling a comparative analysis of their physicochemical and biological properties.

Compound Series D14–D20 ()

These compounds feature a (2E,4E)-penta-2,4-dienamide backbone substituted with benzodioxole and diverse aromatic/heteroaromatic groups. Key distinctions include:

  • Structural Differences : Unlike the bipyridine linkage in the target compound, D14–D20 incorporate penta-2,4-dienamide chains and variable substituents (e.g., methylthio, benzyloxy, pyridinylmethoxy).
  • Physical Properties :
Compound Yield (%) Melting Point (°C)
D14 13.7 208.9–211.3
D15 21.7 191.0–192.0
D16 21.3 231.4–233.5
D19 20.8 211.2–214.5
D20 24.8 182.9–185.0

SW-C165 and C26 ()

These analogs replace the bipyridine group with bromothiophene (C26) or bromobenzyl (SW-C165) moieties.

  • In contrast, the bipyridine group in the target compound may favor interactions with metal ions or π-π stacking in enzymatic pockets.
  • Synthetic Efficiency : SW-C165 and C26 are synthesized using similar multi-step protocols but with divergent purification methods (e.g., column chromatography vs. recrystallization), affecting scalability .

Compound 28 ()

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(Benzo[d][1,3]dioxol-5-yl)acetamide (28) replaces the bipyridine group with a benzimidazole-methylbenzyl system.

  • Pharmacological Implications : The benzimidazole moiety in Compound 28 is associated with kinase inhibition and antimicrobial activity, suggesting divergent therapeutic applications compared to the target compound’s bipyridine-driven mechanism .
  • Yield : Compound 28 achieves an 84% yield, indicating superior synthetic efficiency relative to the target compound’s reported range (37–90%) .

KCH-1521 ()

KCH-1521 (N-((2-(1H-Indol-3-yl)ethyl)carbamoyl)-2-(Benzo[d][1,3]dioxol-5-yloxy)acetamide) introduces an indole-ethylcarbamoyl group instead of bipyridine.

  • Biological Activity : As an N-acylurea derivative, KCH-1521 modulates talin in endothelial cells, demonstrating a distinct mechanism compared to the acetamide-bipyridine framework .
  • Synthetic Complexity : The indole-ethylcarbamoyl group requires protection/deprotection strategies, increasing synthetic steps compared to the target compound .

Q & A

Q. What synthetic methodologies are most effective for preparing N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide, and what parameters critically influence yield?

Methodological Answer:

  • Key Routes : Nucleophilic substitution (amide coupling) between 2-(benzo[d][1,3]dioxol-5-yl)acetic acid derivatives and [2,3'-bipyridin]-5-ylmethylamine intermediates is common. Alternative routes include Suzuki-Miyaura coupling for bipyridine assembly .
  • Critical Parameters :
    • Temperature : Optimal reaction temperatures (e.g., 80–100°C) minimize side reactions like hydrolysis of the acetamide group .
    • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in bipyridine synthesis .
    • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the benzo[d][1,3]dioxol ring (δ 5.9–6.1 ppm, singlet for methylenedioxy protons) and bipyridine protons (δ 7.5–8.5 ppm, aromatic splitting patterns) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~394) and rule out impurities .
  • FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and aromatic C-H stretches .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the compound’s reactivity and binding interactions with biological targets?

Methodological Answer:

  • DFT Applications :
    • Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the bipyridine nitrogen atoms show high electron density, favoring coordination with metal ions .
    • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) using software like AutoDock. The benzo[d][1,3]dioxol group may engage in π-π stacking with aromatic residues .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) to reduce discrepancies. For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
  • Purity Verification : Use HPLC (≥95% purity threshold) to confirm that impurities (e.g., unreacted bipyridine intermediates) are not skewing bioactivity results .
  • Metabolite Interference : Perform LC-MS to identify metabolites that may mask or enhance activity .

Q. What role does X-ray crystallography play in elucidating the compound’s structural conformation?

Methodological Answer:

  • Crystal Structure Analysis : Resolve bond angles and torsional strain between the bipyridine and acetamide moieties. For example, dihedral angles >30° may indicate steric hindrance .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N-H···O bonds in the acetamide group) that stabilize crystal packing .
  • Validation : Compare experimental crystallographic data with computational geometry optimizations (DFT) to confirm accuracy .

Data Analysis & Experimental Design

Q. How should researchers interpret conflicting NMR data for intermediates during synthesis?

Methodological Answer:

  • Dynamic Effects : Rotameric equilibria in the bipyridine moiety can cause splitting of NMR signals. Use variable-temperature NMR to coalesce split peaks .
  • Base Sensitivity : In reactions involving amines, base choice (e.g., K₂CO₃ vs. Et₃N) can alter intermediate stability, leading to unexpected byproducts. Monitor via TLC and adjust stoichiometry .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~394 g/mol
LogP (Predicted)2.8 (Indicates moderate lipophilicity)
Hydrogen Bond Acceptors6 (Amide O, bipyridine N, dioxol O)

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